Didodecyl sulfite

CAS No.: 5675-52-5

Cat. No.: VC17149923

Molecular Formula: C24H50O3S

Molecular Weight: 418.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5675-52-5 |

|---|---|

| Molecular Formula | C24H50O3S |

| Molecular Weight | 418.7 g/mol |

| IUPAC Name | didodecyl sulfite |

| Standard InChI | InChI=1S/C24H50O3S/c1-3-5-7-9-11-13-15-17-19-21-23-26-28(25)27-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |

| Standard InChI Key | WOEJTGAIIAPHAM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCOS(=O)OCCCCCCCCCCCC |

Introduction

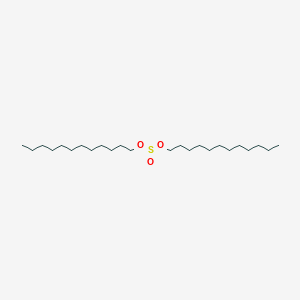

Chemical Identity and Structural Analysis

Didodecyl sulfite belongs to the class of sulfite esters, which are derivatives of sulfurous acid (H<sub>2</sub>SO<sub>3</sub>). Its molecular structure consists of a central sulfur atom bonded to three oxygen atoms and two dodecyl (C<sub>12</sub>H<sub>25</sub>) chains via ester linkages. The compound’s IUPAC name is bis(dodecyl) sulfite, and its theoretical molecular weight is 434.72 g/mol, comparable to didodecyl sulfate (434.72 g/mol) .

Structural Comparison with Related Compounds

The distinction between sulfites, sulfates, and sulfides lies in their oxidation states and functional groups:

-

Sulfites (SO<sub>3</sub><sup>2−</sup>): Oxidation state +4.

-

Sulfates (SO<sub>4</sub><sup>2−</sup>): Oxidation state +6.

-

Sulfides (S<sup>2−</sup>): Oxidation state −2.

While didodecyl sulfate (C<sub>24</sub>H<sub>50</sub>O<sub>4</sub>S) and didodecyl sulfide (C<sub>24</sub>H<sub>50</sub>S) are well-documented, the sulfite variant remains understudied. This gap may stem from challenges in synthesis or stability, as sulfite esters are generally more prone to hydrolysis than their sulfate counterparts.

Synthesis and Physicochemical Properties

Predicted Physicochemical Properties

Based on structural analogs:

The compound’s hydrophobicity and high molecular weight suggest applications in nonpolar solvents or as a surfactant intermediate.

Comparative Analysis with Sulfate and Sulfide Derivatives

Stability and Reactivity

-

Didodecyl Sulfate: High stability due to sulfate’s strong oxidizing nature; widely used in detergents .

-

Didodecyl Sulfide: Thermal stability up to 260°C; applications in lubricants .

-

Didodecyl Sulfite: Likely less stable than sulfate, with limited oxidative resistance.

Economic Viability

Sulfate derivatives dominate industrial applications due to lower production costs. Sulfite esters may find niche roles where biodegradability or specific reactivity is prioritized.

Future Research Directions

-

Synthesis Optimization: Develop stable routes using protected sulfur intermediates.

-

Toxicity Profiling: Evaluate ecotoxicological impacts via in vitro assays.

-

Application Trials: Test efficacy in polymer stabilization and emulsion systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume